molecular formula C8H5BrClFO B13970506 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

Cat. No.: B13970506
M. Wt: 251.48 g/mol
InChI Key: GAQACNGHRLGYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is a halogenated benzaldehyde derivative with a unique substitution pattern: bromo (Br) at position 2, chloro (Cl) at position 4, fluoro (F) at position 6, and a methyl (-CH₃) group at position 2. This compound’s structure combines steric bulk (methyl) with electron-withdrawing halogens, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its aldehyde group enables further functionalization via nucleophilic addition or condensation reactions.

Properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

InChI

InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3

InChI Key

GAQACNGHRLGYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)C=O)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde generally involves:

  • Starting from suitably substituted methylbenzaldehydes or toluenes.
  • Selective halogenation (bromination, chlorination, fluorination) at specific positions.
  • Oxidation or functional group transformation to introduce or preserve the aldehyde group.

The key challenge is achieving regioselective introduction of bromine at the 2-position, chlorine at the 4-position, and fluorine at the 6-position, alongside a methyl group at the 3-position.

Bromination of Fluoro-Substituted Benzaldehydes

A relevant and well-documented approach is based on bromination of 4-fluorobenzaldehyde derivatives, which can be adapted for the target compound.

  • According to a 2019 patent, bromination of 4-fluorobenzaldehyde in a trifluoroacetic acid/sulfuric acid mixed solvent at low temperature (0°C) followed by stirring at 50°C with a brominating agent such as N-bromosuccinimide (NBS) leads to 2-bromo-4-fluorobenzaldehyde in high yield (81-85%).
  • The process involves slow addition of brominating agents, prolonged stirring (up to 48 hours), and extraction with organic solvents like toluene or n-hexane.
  • Purification includes washing with saturated sodium bicarbonate and sodium chloride solutions and concentration under reduced pressure.
  • This method yields a colorless viscous liquid product with high purity.

While this method targets 2-bromo-4-fluorobenzaldehyde, it provides a foundation for introducing bromine selectively ortho to the aldehyde and fluorine substituent, which can be extended to the this compound synthesis by incorporating chlorination and methylation steps.

Oxidation of Halogenated Methylbenzenes to Benzaldehydes

A common route to benzaldehydes involves oxidation of methyl-substituted benzenes.

  • A 2011 patent describes the preparation of 2-bromo-6-fluorobenzaldehyde starting from 2-bromo-6-fluorotoluene.
  • The process involves bromination of the methyl group to form 2-bromo-6-fluorobenzyl bromide using hydrobromic acid and hydrogen peroxide under light conditions.
  • Subsequent oxidation with dimethyl sulfoxide (DMSO) and inorganic compounds at 95°C converts the benzyl bromide to the corresponding benzaldehyde.
  • The product is purified by extraction, washing, drying, and silica gel chromatography, yielding high purity (≥99%) and quantitative conversion.

This stepwise bromination and oxidation strategy can be adapted to synthesize this compound by starting from appropriately substituted methylbenzenes featuring chlorine and fluorine substituents.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Bromination of 4-fluorobenzaldehyde 4-Fluorobenzaldehyde N-Bromosuccinimide, trifluoroacetic acid/H2SO4, 0-50°C, 8-48 h 81-85 High Colorless viscous liquid product, scalable to kg
Oxidation of 2-bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene HBr, H2O2 (light), DMSO, inorganic salts, 95°C, 3-8 h Quantitative ≥99 Two-step bromination and oxidation, high purity
Etherification and reductive amination (analogue) Halogenated hydroxybenzaldehydes Mitsunobu/Williamson etherification, NaBH3CN, DMF, rt 38-72 Not specified Multi-step, for functionalized derivatives

Summary and Professional Insights

  • The preparation of this compound is best approached via selective halogenation of appropriately substituted methylbenzaldehydes or methylbenzenes.
  • Bromination using N-bromosuccinimide in acidic media at controlled temperatures offers high regioselectivity and yield for introducing bromine ortho to the aldehyde and fluorine substituent.
  • Oxidation of brominated methylbenzenes using DMSO and inorganic salts under heated conditions efficiently converts benzyl bromides to benzaldehydes with excellent purity.
  • Combining these strategies with chlorination and methylation steps, either prior to or after bromination, can yield the target compound.
  • The literature and patents provide scalable, reproducible methods with yields ranging from 81% to quantitative conversion and high purity, suitable for industrial or research-scale synthesis.
  • Functionalization methods such as etherification and reductive amination demonstrate the compound’s utility as a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde involves its reactivity with various molecular targets. The presence of electron-withdrawing halogen atoms and the formyl group makes it a versatile electrophile in organic reactions. It can participate in nucleophilic addition, substitution, and condensation reactions, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde with key analogs, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents Functional Groups Key Differences
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Br (2), Cl (4), Cl-C₆H₄-iminomethyl (6) Phenol, imine Replaces aldehyde with iminomethyl phenol; enhanced hydrogen-bonding capability.
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Br (4), Cl (2), F (4), methyl (1) Benzimidazole, carboxylic acid Benzene fused with imidazole; carboxylic acid group enables ionic interactions.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4) Aldehyde, phenol Lacks chloro and methyl groups; hydroxyl group increases polarity.
2-Bromo-3-fluoro-6-methoxybenzaldehyde Br (2), F (3), methoxy (6) Aldehyde, methoxy Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) at position 4.
4-(Bromomethyl)benzaldehyde Br (methyl at 4) Aldehyde Bromomethyl group introduces steric hindrance; fewer halogens.

Crystallographic and Computational Tools

Structural analyses of analogs frequently employ SHELX software (e.g., SHELXL for refinement ) and ORTEP-3 for visualization . For example, the imine-containing analog achieved an R factor of 0.032, underscoring high precision in crystallographic data.

Biological Activity

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a chemical precursor in organic synthesis. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure:

  • Molecular Formula: C7H3BrClF
  • Molecular Weight: 223.46 g/mol
  • CAS Number: 70701183

The compound is characterized by the presence of halogen substituents (bromo, chloro, and fluoro) on a benzaldehyde structure, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of the KRAS protein, which is implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound has been investigated for its ability to inhibit KRAS activity, thereby potentially reducing tumor growth.

  • Mechanism of Action:
    • The compound interacts with the KRAS protein, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting KRAS, it may disrupt these pathways and lead to decreased cancer cell viability .
  • Dosage and Administration:
    • In experimental settings, doses ranging from 0.01 to 300 mg/kg per day have been suggested for therapeutic efficacy .

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit enzyme inhibitory effects, which can be beneficial in treating various diseases. For instance, fluorinated benzaldehydes have been noted for their potential as enzyme inhibitors . While specific data on this compound's enzyme inhibition is limited, its structural analogs suggest a promising avenue for further research.

Study on KRAS Inhibition

A significant study focused on the development of tetrahydroquinazoline derivatives that included this compound as a key intermediate. The research demonstrated that these derivatives could effectively inhibit KRAS activity in vitro and showed promise in vivo as anticancer agents .

Study Reference Compound Activity Dosage Outcome
This compoundKRAS Inhibition0.01 - 300 mg/kgReduced tumor growth in NSCLC models

Synthesis and Purification

The synthesis of this compound involves several steps that optimize yield and purity. The reported methods include using environmentally friendly reagents and conditions that minimize waste while maximizing product recovery .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde, and how can halogenation regioselectivity be controlled?

Methodological Answer:

  • Start with a substituted toluene derivative (e.g., 3-methyl-2,4-difluorotoluene) and perform sequential halogenation. Bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Chlorination may require electrophilic substitution with Cl₂/FeCl₃, though steric hindrance from the methyl group must be mitigated by optimizing reaction temperature (40–60°C) .
  • Regioselectivity is confirmed via GC-MS or HPLC to identify by-products (e.g., over-halogenated derivatives) .

Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?

Methodological Answer:

  • Use a combination of ¹H/¹³C NMR and ¹⁹F NMR to resolve overlapping signals caused by adjacent halogens. For example, the aldehyde proton (δ 10–11 ppm) and methyl group (δ 2.3–2.5 ppm) should show distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₅BrClFO = 265.48 g/mol), while XRD (if crystalline) verifies spatial arrangement .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • The methyl group at position 3 introduces steric hindrance, reducing coupling efficiency at the adjacent bromine site. Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance selectivity .
  • Monitor reaction progress via in situ IR spectroscopy to detect intermediates and adjust ligand ratios (e.g., 1:1.2 Pd:ligand) .

Q. What strategies resolve contradictions in spectral data, such as unexpected NOE correlations in NMR?

Methodological Answer:

  • Unanticipated NOE signals may arise from conformational flexibility of the aldehyde group. Perform variable-temperature NMR (VT-NMR) to assess rotational barriers and confirm dominant conformers .
  • Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) to identify discrepancies caused by solvent effects .

Q. How can competing side reactions (e.g., aldehyde oxidation) be suppressed during functionalization?

Methodological Answer:

  • Protect the aldehyde as an acetal prior to harsh reactions (e.g., Grignard additions). Use trimethyl orthoformate in acidic conditions (H₂SO₄, 0°C) for protection, achieving >90% yield .
  • Monitor oxidation by-products (e.g., carboxylic acid derivatives) via TLC with UV/fluorescence detection and optimize inert atmosphere conditions (Ar/N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.